molecular formula C21H16FN5O B2646112 N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2034244-55-6

N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

Número de catálogo: B2646112
Número CAS: 2034244-55-6
Peso molecular: 373.391
Clave InChI: JWVNYWAZWVTGGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrimidine core substituted at the 4-position with a 2,3-dihydro-1H-inden-1-ylamine group and at the 5-position with a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleic acid mimicry . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the 2-fluorophenyl group contributes to lipophilicity and target affinity. Structural determination of such compounds typically employs crystallographic tools like SHELX and ORTEP, as noted in the literature .

Propiedades

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O/c22-17-8-4-3-7-15(17)20-26-21(28-27-20)16-11-23-12-24-19(16)25-18-10-9-13-5-1-2-6-14(13)18/h1-8,11-12,18H,9-10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVNYWAZWVTGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene ring is hydrogenated to form the 2,3-dihydro-1H-inden-1-yl group.

    Oxadiazole Ring Formation: The 2-fluorophenyl group is introduced through a cyclization reaction involving hydrazides and carboxylic acids to form the 1,2,4-oxadiazole ring.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized via a condensation reaction involving appropriate amines and nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that integrates an indene moiety with a pyrimidine and oxadiazole framework. The presence of a fluorophenyl group enhances its biological activity and solubility properties. The molecular formula is C19H18FN5O, with a molecular weight of approximately 353.38 g/mol.

Anticancer Applications

Recent studies have highlighted the compound's potential in cancer treatment. The incorporation of the oxadiazole moiety is particularly noteworthy due to its established role in enhancing anticancer activity.

Case Studies

  • Study on 1,3,4-Oxadiazole Derivatives :
    • Researchers synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer potential against multiple cancer cell lines.
    • Notably, certain derivatives exhibited IC50 values as low as 0.67 µM against prostate cancer cells (PC-3), demonstrating substantial potency compared to traditional chemotherapeutics .
  • In Vitro Studies :
    • A new series of compounds incorporating the oxadiazole moiety were tested for antiproliferative activities across nine different cancer types.
    • One derivative exhibited over 90% inhibition in multiple cell lines including T47D (breast) and SK-MEL-5 (melanoma) at concentrations below 1 µM .

Antibacterial Applications

The compound also shows promise in antibacterial applications, particularly against Gram-positive bacteria.

Case Studies

  • Antibacterial Activity Testing :
    • A series of synthesized oxadiazole derivatives were tested against various bacterial strains.
    • Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

The following table summarizes key findings from recent studies on the anticancer efficacy of N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine derivatives:

Cell Line Type of Cancer IC50 (µM) Reference Drug IC50 (µM)
PC-3Prostate0.671.99
HCT116Colon0.801.58
ACHNRenal0.872.51
MCF7Breast<0.50Adriamycin

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogues with Pyrimidine-Oxadiazole Hybrids

Compound A : [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine (from EP 1 808 168 B1 )

  • Key Differences: Replaces the pyrimidine core with a pyrazolo[3,4-d]pyrimidine system. Substitutes the indenyl group with a pyrrolidine ring bearing a 3-isopropyl-1,2,4-oxadiazole.
  • Hypothesized Properties :
    • Higher molecular weight (MW ≈ 550 g/mol vs. ~420 g/mol for the query compound) may reduce bioavailability.
    • The sulfonyl group improves aqueous solubility but could increase metabolic clearance.

Compound B : N-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine (from )

  • Key Differences :
    • Features a pyrimidin-2-amine scaffold with an imidazole-fluorophenyl substituent.
    • Lacks the oxadiazole ring but includes a piperidine group, which may enhance membrane permeability.
  • Hypothesized Properties :
    • The 4-fluorophenyl group (para- vs. ortho-substitution in the query compound) could alter target binding kinetics.
    • Piperidine substitution may improve CNS penetration compared to the indenyl group.

Compounds with Bicyclic Amine Substituents

Compound C: N-{4-[(3S)-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-3-yl]benzyl}-N-methyl-2-(pyridin-2-yl)ethanamine (from )

  • Key Differences: Replaces the pyrimidine-oxadiazole system with a dioxinopyridine core. Uses a benzyl-methylamine side chain instead of the indenyl group.
  • Hypothesized Properties: The dioxinopyridine core may reduce metabolic stability compared to oxadiazole-containing compounds. The benzyl group could increase hydrophobicity, leading to higher plasma protein binding.

Fluorophenyl-Containing Analogues

Compound D: 3f (N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide) (from )

  • Key Differences: Substitutes the oxadiazole with an imidazo[1,2-a]pyrimidinone system. Includes a morpholino group and acrylamide side chain, which may confer covalent binding properties.
  • Hypothesized Properties: The acrylamide group could enhance target residence time via covalent modification. Morpholino substitution improves solubility but may reduce logP compared to the query compound.

Data Table: Structural and Hypothetical Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted)
Query Compound Pyrimidine 2-Fluorophenyl-oxadiazole, Indenylamine ~420 3.2
Compound A Pyrazolo-pyrimidine 3-Isopropyl-oxadiazole, Methanesulfonyl ~550 2.8
Compound B Pyrimidine-imidazole 4-Fluorophenyl, Piperidine ~450 2.5
Compound C Dioxinopyridine Benzyl-methylamine ~380 3.5
Compound D Imidazo-pyrimidinone Morpholino, Acrylamide ~500 2.0

Actividad Biológica

N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H16FNO2 and a molecular weight of 285.32 g/mol. Its structural components include an indene moiety and a 1,2,4-oxadiazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H16FNO2
Molecular Weight285.32 g/mol
InChIInChI=1S/C17H16FNO2/c18...
InChIKeyCQXGEWYHISNPLX-UHFFFAOYSA-N

The biological activity of the compound is primarily attributed to the oxadiazole moiety. Research indicates that 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antimicrobial Properties : Compounds containing oxadiazole derivatives have shown promise as antimicrobial agents .

Anticancer Potential

A study highlighted the anticancer potential of oxadiazole derivatives by demonstrating their ability to inhibit telomerase activity and other cancer-related proteins. The structural hybridization with other pharmacophores enhances their efficacy against various cancer types .

Antimicrobial Activity

Research evaluating related oxadiazole compounds revealed significant antimicrobial properties. For instance, compounds with fluorine substitutions exhibited enhanced activity against bacterial strains .

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer properties of oxadiazole derivatives, it was found that certain compounds demonstrated IC50 values less than 1 mM against various cancer cell lines. These findings suggest that N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine could be a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of several oxadiazole derivatives. The results indicated that those with specific substitutions showed significant inhibition zones against common pathogens, reinforcing the potential application of this class of compounds in treating infections .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with a 1,5-diarylpyrazole core template (common in structurally similar compounds) and proceed via condensation reactions. For example, highlights multi-step processes involving intermediates like 5-phenyl-1-pentanol and halogenated aryl groups .
  • Optimization strategies :
    • Catalysts : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
    • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxadiazole ring formation.
    • Purification : Employ flash chromatography or recrystallization to isolate intermediates.
  • Yield improvement : Adjust stoichiometry of amine and oxadiazole precursors (e.g., 1:1.2 molar ratio) and monitor reaction progress via TLC or HPLC.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with literature shifts for pyrimidine and oxadiazole moieties (). For example, NH protons in amine/imine tautomers appear at δ 10–13 ppm .
  • X-ray crystallography :
    • Data collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo/Kα radiation (λ = 0.71073 Å) .
    • Refinement : Apply SHELXL for small-molecule refinement (). Monitor dihedral angles between aromatic rings (e.g., pyrimidine and fluorophenyl groups) to confirm spatial orientation .
  • Key parameters : Unit cell dimensions (e.g., Triclinic P1 for similar compounds, a = 8.5 Å, b = 9.8 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy in pharmacological studies?

Methodological Answer:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling :
    • Plasma concentration profiling : Measure systemic exposure via LC-MS/MS and correlate with tumor growth inhibition (e.g., used indirect response models to link plasma levels to efficacy) .
    • Biomarker validation : Quantify target engagement (e.g., phosphorylated MEK1 inhibition) in tumor tissue using ELISA or Western blot. A threshold of >40% inhibition may be required for efficacy .
  • Species-specific metabolism : Compare metabolic stability in human vs. rodent liver microsomes to adjust dosing regimens.

Q. What computational and experimental approaches address challenges in crystallographic refinement?

Methodological Answer:

  • Disorder modeling : For flexible substituents (e.g., fluorophenyl groups), use PART instructions in SHELXL to refine occupancy ratios ().
  • Hydrogen-bond analysis :
    • ORTEP-3 : Visualize weak interactions (e.g., C–H⋯π) using graphical interfaces ().
    • Density Functional Theory (DFT) : Calculate interaction energies for hydrogen bonds (e.g., N–H⋯N with bond lengths ~2.8 Å) to validate experimental data .
  • Validation tools : Check R-factors (e.g., R1 < 0.05 for high-quality data) and residual electron density maps.

Q. How can researchers design experiments to analyze contradictory data in structure-activity relationships (SAR)?

Methodological Answer:

  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., replacing 2-fluorophenyl with chlorophenyl) and compare bioactivity ().
  • Free-Wilson analysis : Deconstruct activity contributions of substituents using regression models.
  • Crystallographic overlay : Superimpose active/inactive analogs (e.g., using PyMOL) to identify critical steric or electronic features ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.